Product packaging for Ethyl 3-bromo-2,4,6-trimethylbenzoate(Cat. No.:CAS No. 1515382-53-2)

Ethyl 3-bromo-2,4,6-trimethylbenzoate

Cat. No.: B1457511
CAS No.: 1515382-53-2
M. Wt: 271.15 g/mol
InChI Key: AYPOOQCOBIMZCI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2,4,6-trimethylbenzoate (CAS RN: 1515382-53-2) is a high-purity benzoate ester derivative with a molecular formula of C12H15BrO2 and a molecular weight of 271.15 g/mol . This compound, identifiable by its SMILES structure CCOC(=O)c1c(C)c(Br)c(C)cc1C, serves as a versatile and crucial synthetic building block in organic and medicinal chemistry . Its primary research value lies in its application as a key pharmaceutical intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) and fine chemicals . The bromine atom at the 3-position of the sterically hindered 2,4,6-trimethylbenzoic acid backbone makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, enabling the construction of complex biaryl systems often found in drug molecules . It is also used in the development of pesticides and dye intermediates . Supplied with comprehensive analytical data including GCMS, HPLC, and NMR to ensure identity and purity, this reagent is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15BrO2 B1457511 Ethyl 3-bromo-2,4,6-trimethylbenzoate CAS No. 1515382-53-2

Properties

IUPAC Name

ethyl 3-bromo-2,4,6-trimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c1-5-15-12(14)10-7(2)6-8(3)11(13)9(10)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPOOQCOBIMZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1C)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach

The core strategy for preparing Ethyl 3-bromo-2,4,6-trimethylbenzoate generally involves:

  • Starting from 2,4,6-trimethylbenzoic acid or its derivatives.
  • Selective bromination at the 3-position of the aromatic ring.
  • Subsequent esterification with ethanol or direct use of ethyl esters as starting materials.

This approach leverages the directing effects of the methyl groups and the carboxylate/ester functionality to achieve regioselective bromination.

Bromination Techniques

2.1 Electrophilic Aromatic Bromination

  • Bromination can be performed using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of catalysts or under controlled conditions to ensure selective monobromination at the 3-position.
  • The methyl groups at 2,4,6-positions activate the ring and direct bromination ortho/para to themselves, favoring substitution at the 3-position.
  • Reaction solvents typically include acetic acid, chloroform, or carbon tetrachloride.
  • Temperature control is critical to prevent polybromination or side reactions.

2.2 Electrochemical Bromination

  • An advanced method involves electrochemical bromination in a three-necked round-bottom flask setup with reticulated vitreous carbon (RVC) as the anode and platinum as the cathode.
  • Constant current electrolysis in mixed solvents (e.g., MeCN/H2O) with supporting electrolytes (e.g., K3PO4, nBu4NBF4) can yield brominated esters efficiently.
  • This method offers milder conditions and often higher selectivity and yields (e.g., 72% yield reported for similar benzoate derivatives).

Esterification Methods

  • If starting from 3-bromo-2,4,6-trimethylbenzoic acid, esterification with ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is performed.
  • Alternatively, direct bromination of ethyl 2,4,6-trimethylbenzoate can be carried out to afford the target compound.
  • Esterification is typically done under reflux with removal of water to drive the equilibrium towards ester formation.

Detailed Procedure Example (Literature-Based)

Step Reagents & Conditions Description Yield
1 2,4,6-Trimethylbenzoic acid + Br2 (or NBS), AcOH, 0-25°C Electrophilic bromination at 3-position ~60-75% (monobrominated acid)
2 Brominated acid + Ethanol, H2SO4 catalyst, reflux Fischer esterification to ethyl ester ~80-90%
Alternative Ethyl 2,4,6-trimethylbenzoate + Br2, FeBr3 catalyst, CCl4, 0°C Direct bromination of ester ~70-80%

This sequence ensures regioselective bromination and high purity of this compound.

Research Findings and Analytical Data

  • Selectivity: The methyl groups at 2,4,6-positions direct bromination to the 3-position due to steric and electronic effects.
  • Yields: Reported yields vary between 60% to 80% depending on brominating agent and conditions.
  • Purification: Silica gel chromatography with ethyl acetate/petroleum ether mixtures is commonly used.
  • Characterization: Confirmed by NMR (1H, 13C), HRMS, and melting point analysis.

Comparative Table of Preparation Methods

Method Brominating Agent Starting Material Conditions Yield (%) Advantages Disadvantages
Electrophilic Bromination + Esterification Br2 or NBS 2,4,6-Trimethylbenzoic acid AcOH, 0-25°C; then EtOH reflux 60-90 Simple, accessible reagents Possible polybromination, requires two steps
Direct Bromination of Ester Br2 + FeBr3 Ethyl 2,4,6-trimethylbenzoate CCl4, 0°C 70-80 One-step bromination Requires handling of FeBr3, catalyst removal
Electrochemical Bromination Electrolysis with RVC anode Similar benzoate derivatives MeCN/H2O, room temp, 14 h, 40 mA ~72 Mild, green, selective Requires electrochemical setup

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-2,4,6-trimethylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of ethyl 3-substituted-2,4,6-trimethylbenzoates.

    Reduction: Formation of 3-bromo-2,4,6-trimethylbenzyl alcohol.

    Oxidation: Formation of 3-bromo-2,4,6-trimethylbenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry
E3BTMB serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of new synthetic methodologies due to its reactivity profile. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles, facilitating the formation of new compounds. Additionally, it can be reduced to yield alcohol derivatives that may possess distinct biological activities.

Biological Research

Antimicrobial Activity
Research indicates that E3BTMB demonstrates antimicrobial properties against various pathogens. A study revealed its effectiveness against:

PathogenActivity Observed
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against

The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties
E3BTMB has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : E3BTMB can cause cell cycle arrest in the G2/M phase.
  • Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells.

These findings position E3BTMB as a candidate for further investigation in cancer therapeutics.

Pharmaceutical Applications

E3BTMB is explored as a precursor for synthesizing pharmaceutical compounds. Its structural features allow for modifications that can lead to the development of new drugs targeting various diseases. The bromine atom and methyl groups contribute to its reactivity and biological activity, making it a versatile building block in medicinal chemistry.

Industrial Applications

In industry, E3BTMB is utilized in the production of specialty chemicals and materials, including polymers and dyes. Its unique properties make it suitable for applications requiring specific chemical reactivity or stability under various conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on E3BTMB's antimicrobial properties demonstrated significant inhibition against Staphylococcus aureus, suggesting potential use in developing antibacterial agents. The compound was tested against a range of bacterial strains, confirming its broad-spectrum activity.

Case Study 2: Anticancer Mechanism

Research focusing on the anticancer properties of E3BTMB involved treating various cancer cell lines with the compound. Results indicated that E3BTMB effectively induced apoptosis through ROS-mediated pathways, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-2,4,6-trimethylbenzoate depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In reduction reactions, the ester group is reduced to an alcohol via hydride transfer. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Mthis compound (CAS 26584-20-3)

  • Molecular Formula : C₁₁H₁₃BrO₂
  • Molecular Weight : 257.13 g/mol
  • Key Features : Methyl ester group, bromine at position 3, and methyl substituents at 2, 4, and 4.
  • Synthesis : Prepared via diazomethane treatment of 3-bromo-2,4,6-trimethylbenzoic acid .
  • Applications : Used as a precursor in pharmaceuticals and agrochemicals due to its stability and reactivity in cross-coupling reactions .

Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate (CAS 105208-04-6)

  • Molecular Formula : C₁₂H₁₄Br₂O₄
  • Molecular Weight : 386.04 g/mol
  • Key Features : Additional bromomethyl and methoxy groups at positions 2, 4, and 5.

Halogenated and Fluorinated Analogs

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate (CAS 104222-46-0)

  • Molecular Formula : C₁₁H₈BrF₃O₃
  • Molecular Weight : 325.08 g/mol
  • Key Features : Trifluoromethyl and acetyl groups introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in this compound.
  • Applications : Fluorinated analogs are often used in medicinal chemistry for their metabolic stability and bioavailability .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
This compound* C₁₂H₁₅BrO₂ ~271.16 Br (3), CH₃ (2,4,6), COOEt N/A Organic synthesis, pharmaceuticals
Mthis compound C₁₁H₁₃BrO₂ 257.13 Br (3), CH₃ (2,4,6), COOMe 42.5–43 Precursor for cross-coupling reactions
Ethyl 3-bromo-2-(bromomethyl)-4,6-dimethoxybenzoate C₁₂H₁₄Br₂O₄ 386.04 Br (3), BrCH₂ (2), OMe (4,6), COOEt N/A Electrophilic aromatic substitution
Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate C₁₁H₈BrF₃O₃ 325.08 Br (3), F (2,4,5), COOEt, acetyl N/A Medicinal chemistry

*Estimated properties based on methyl analog.

Biological Activity

Ethyl 3-bromo-2,4,6-trimethylbenzoate (E3BTMB) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and potential therapeutic uses.

Chemical Structure and Properties

E3BTMB has the molecular formula C12_{12}H15_{15}BrO2_2 and is characterized by a bromine atom and three methyl groups attached to a benzoate structure. Its synthesis typically involves the bromination of 2,4,6-trimethylbenzoic acid followed by esterification with ethanol. The compound's unique structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that E3BTMB exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi. The compound's mechanism likely involves disruption of microbial cell membranes or interference with metabolic pathways .

Pathogen Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against

Anticancer Properties

E3BTMB has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : E3BTMB can cause cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.
  • Reactive Oxygen Species (ROS) Production : The compound may increase ROS levels, leading to oxidative stress and subsequent cell death in tumor cells .

The biological activity of E3BTMB can be attributed to several mechanisms:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by various nucleophiles, altering the compound's reactivity and enhancing its biological effects.
  • Reduction Reactions : E3BTMB can undergo reduction to yield alcohol derivatives that may possess distinct biological activities.
  • Oxidation Reactions : The methyl groups can be oxidized, potentially leading to the formation of more reactive species that interact with biological targets .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of E3BTMB against a range of bacterial strains. The results demonstrated significant inhibition zones for Staphylococcus aureus and moderate effects on Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Study on Anticancer Activity

In vitro studies on cancer cell lines revealed that E3BTMB significantly reduced cell viability in a dose-dependent manner. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/TechniqueReference
Purity≥98.0% (GC)
Refractive Index (n20/D)1.5405–1.5425
StabilityAir-sensitive; store under N₂ at 4°C

Q. Table 2. Comparative Catalyst Efficiency in Alkylation

CatalystSolventYield (%)By-ProductsReference
KOH/TBABTHF85<5% isomer
NaHDMF7215% dehalogenation

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2,4,6-trimethylbenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2,4,6-trimethylbenzoate

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